molecular formula C9H12N2O B11736587 5-(Oxolan-3-yl)pyridin-3-amine

5-(Oxolan-3-yl)pyridin-3-amine

Cat. No.: B11736587
M. Wt: 164.20 g/mol
InChI Key: VNEVESCZVXIHEE-UHFFFAOYSA-N
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Description

5-(Oxolan-3-yl)pyridin-3-amine: is a heterocyclic organic compound that features a pyridine ring substituted with an oxolane group at the 3-position and an amine group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(Oxolan-3-yl)pyridin-3-amine typically involves the following steps:

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia.

    Introduction of the Oxolane Group: The oxolane group can be introduced via a nucleophilic substitution reaction. For example, 3-bromopyridine can be reacted with oxolane in the presence of a base to form the desired product.

    Amination: The final step involves the introduction of the amine group at the 5-position of the pyridine ring. This can be achieved through a direct amination reaction using ammonia or an amine source under suitable conditions.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: 5-(Oxolan-3-yl)pyridin-3-amine can undergo oxidation reactions, particularly at the amine group, to form corresponding nitroso or nitro derivatives.

    Reduction: The compound can be reduced to form various reduced derivatives, such as the corresponding amine or hydroxylamine.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions. For example, halogenation can introduce halogen atoms at specific positions on the ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenation can be achieved using reagents like bromine or chlorine in the presence of a catalyst.

Major Products:

    Oxidation Products: Nitroso and nitro derivatives.

    Reduction Products: Amines and hydroxylamines.

    Substitution Products: Halogenated pyridine derivatives.

Scientific Research Applications

Chemistry: 5-(Oxolan-3-yl)pyridin-3-amine is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivity and the development of novel synthetic methodologies.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and receptor binding due to its ability to form hydrogen bonds and participate in various biochemical reactions.

Medicine: The compound has potential applications in medicinal chemistry as a scaffold for the development of new drugs. Its structural features make it a candidate for designing inhibitors or modulators of specific biological targets.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the development of polymers and coatings.

Mechanism of Action

The mechanism of action of 5-(Oxolan-3-yl)pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can form hydrogen bonds and other non-covalent interactions with these targets, leading to changes in their activity or function. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

    3-Aminopyridine: Similar to 5-(Oxolan-3-yl)pyridin-3-amine but lacks the oxolane group.

    5-(Oxolan-3-yl)pyridin-2-amine: Similar structure but with the amine group at the 2-position instead of the 3-position.

    Pyrazolo[3,4-b]pyridines: These compounds have a fused pyrazole and pyridine ring system and exhibit different reactivity and applications.

Uniqueness: this compound is unique due to the presence of both the oxolane and amine groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C9H12N2O

Molecular Weight

164.20 g/mol

IUPAC Name

5-(oxolan-3-yl)pyridin-3-amine

InChI

InChI=1S/C9H12N2O/c10-9-3-8(4-11-5-9)7-1-2-12-6-7/h3-5,7H,1-2,6,10H2

InChI Key

VNEVESCZVXIHEE-UHFFFAOYSA-N

Canonical SMILES

C1COCC1C2=CC(=CN=C2)N

Origin of Product

United States

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